2-Acetoxy-4'-butylbenzophenone
Description
2-Acetoxy-4'-butylbenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position and a butyl group at the 4'-position of the benzophenone backbone. These compounds are primarily used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their photoactive properties and reactivity .
Properties
IUPAC Name |
[2-(4-butylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-4-7-15-10-12-16(13-11-15)19(21)17-8-5-6-9-18(17)22-14(2)20/h5-6,8-13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWFQOIRQIONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641581 | |
| Record name | 2-(4-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-44-9 | |
| Record name | Methanone, [2-(acetyloxy)phenyl](4-butylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-butylbenzophenone can be achieved through various methods. One common method involves the acetylation of 4’-butylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-butylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
2-Acetoxy-4’-butylbenzophenone has several scientific research applications:
Chemistry: Used as a UV-absorbing agent in photochemical studies.
Biology: Studied for its potential effects on cellular processes and DNA protection.
Medicine: Investigated for its potential therapeutic effects in drug development and clinical trials.
Industry: Utilized in the formulation of sunscreens and other cosmetic products to protect against UV radiation.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-butylbenzophenone involves its ability to absorb UV radiation. Upon absorption, the compound undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing UV-induced damage to the skin. The molecular targets include cellular components such as DNA, where it helps to prevent UV-induced mutations.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 2-acetoxy-4'-substituted benzophenones and related acetophenones:
*Calculated molecular weight based on formula.
Key Observations :
- Substituent Size : Larger substituents (e.g., pentyloxy) increase molecular weight and likely lipophilicity, impacting solubility and reactivity.
- Halogenated Analogs : Bromo and iodo derivatives exhibit higher molecular weights due to halogen atoms, which also enhance electrophilicity .
Halogenated Derivatives (Bromo/Iodo) :
- Reactivity: The bromo and iodo groups act as leaving groups, making these compounds suitable for nucleophilic substitution reactions. For example, 2-acetoxy-4'-bromobenzophenone can undergo coupling reactions in pharmaceutical synthesis .
- Applications : Used as intermediates in controlled manufacturing processes (e.g., drug precursors) .
Alkoxy Derivatives (Methoxy/Butoxy/Pentyloxy) :
- Reactivity: Electron-donating alkoxy groups stabilize the benzophenone core, enhancing UV absorption properties.
- Applications: 2-Acetoxy-4'-butoxybenzophenone is a precursor for synthesizing longer-chain analogs like 2-acetoxy-4'-pentyloxybenzophenone .
Biological Activity
2-Acetoxy-4'-butylbenzophenone, a compound with the chemical formula C16H18O3 and CAS number 890098-44-9, is a member of the benzophenone family, known for its diverse biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound based on existing literature and research findings.
This compound exhibits significant biochemical interactions. It primarily functions as an inhibitor of certain esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of the acetoxy group leads to the formation of 4-hydroxy-4'-butylbenzophenone, which can further participate in various biochemical pathways, influencing metabolic processes and cellular functions.
2. Cellular Effects
The compound has been shown to affect various cellular processes:
- Cell Signaling : this compound modulates key signaling pathways, impacting gene expression and cellular metabolism. It alters the activity of signaling molecules, which can lead to changes in cell behavior.
- Gene Expression : By influencing transcription factors and regulatory proteins, this compound can upregulate or downregulate specific genes involved in cell growth and differentiation.
3. Molecular Mechanism
The mechanism of action involves binding interactions with biomolecules:
- Enzyme Interaction : The compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, its inhibition of esterases prevents the breakdown of ester bonds, resulting in the accumulation of metabolites that may have biological effects.
- Subcellular Localization : this compound localizes within specific organelles such as mitochondria or the endoplasmic reticulum, where it interacts with proteins and enzymes crucial for cellular metabolism.
4. Dosage Effects in Animal Models
Research indicates that dosage significantly influences the biological activity of this compound:
- Low Doses : At lower concentrations, it may exhibit beneficial effects by modulating cellular processes.
- High Doses : Conversely, higher doses can lead to toxicity, oxidative stress, and inflammation in animal models.
5. Metabolic Pathways
The compound undergoes several metabolic transformations:
- Ester Hydrolysis : The primary metabolic pathway involves hydrolysis to form active metabolites that participate in further biochemical reactions.
- Oxidative Metabolism : Following hydrolysis, it may enter oxidative pathways that influence its bioavailability and overall biological effects.
6. Transport and Distribution
The transport mechanisms for this compound include:
- Passive Diffusion : It can cross cell membranes through passive transport due to its lipophilic nature.
- Active Transport : In some cases, specific transporters may facilitate its distribution within cells and tissues.
7. Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Table 1: Summary of Key Research Findings
8. Conclusion
This compound is a compound with significant biological activity due to its interactions with various biomolecules and cellular processes. Its potential therapeutic applications warrant further investigation into its mechanisms of action and effects at different dosages. Future studies should focus on elucidating its precise role in metabolic pathways and exploring its utility in pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
